N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
938022-17-4 |
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Molecular Formula |
C17H14N4OS2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H14N4OS2/c1-9-11(3)23-17(13(9)7-18)21-15(22)14-10(2)20-16(24-14)12-5-4-6-19-8-12/h4-6,8H,1-3H3,(H,21,22) |
InChI Key |
MAMDQSZUIZLTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C)C |
Origin of Product |
United States |
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